molecular formula C3H9N3 B1216733 N-Ethylguanidine CAS No. 503-69-5

N-Ethylguanidine

Cat. No.: B1216733
CAS No.: 503-69-5
M. Wt: 87.12 g/mol
InChI Key: KEWLVUBYGUZFKX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

N-Ethylguanidine, first identified in the mid-20th century, emerged as part of broader investigations into guanidine derivatives. Early synthetic efforts focused on modifying the guanidine core to study its reactivity and biological interactions. The compound gained prominence in the 1970s–1980s through its role in synthesizing pharmaceuticals, such as cimetidine, a histamine H2-receptor antagonist. Patents from this period describe methods for producing this compound salts, highlighting their utility in organic synthesis. By the 1990s, advances in spectroscopic techniques enabled precise structural characterization, solidifying its place in chemical research.

Chemical Classification and Nomenclature

This compound belongs to the alkylguanidine class, characterized by an ethyl group (-CH2CH3) substituent on the guanidine backbone. Its systematic IUPAC name is 2-ethylguanidine , reflecting the ethyl group’s position on the central carbon. Key identifiers include:

Property Value Source
Molecular formula C3H9N3
Molecular weight 87.12 g/mol
CAS Registry Number 503-69-5
Synonyms Ethylguanidine, this compound

The compound’s structure features a planar guanidine core with delocalized electrons, stabilized by resonance. The ethyl group introduces steric and electronic modifications that influence its reactivity.

Position Within Guanidine Derivative Family

Guanidine derivatives are classified by substituents attached to the parent molecule (HN=C(NH2)2). This compound is a monoalkylguanidine , distinct from symmetric derivatives (e.g., tetramethylguanidine) and aromatic analogs (e.g., phenylguanidine). Comparative properties of selected guanidine derivatives:

Compound Substituent Application Key Difference
Guanidine None Base catalyst, protein denaturant Parent compound
This compound -CH2CH3 Organic synthesis, ion channel studies Enhanced lipophilicity
1,1,3,3-Tetramethylguanidine Four methyl groups Strong organic base Higher basicity (pKa ~13.4)
Arginine Complex side chain Biological amino acid Natural occurrence in proteins

This compound’s moderate basicity (pKa ~12.5) and solubility in polar solvents distinguish it from bulkier or charged derivatives.

Significance in Chemical Research

This compound serves as a versatile intermediate and tool in multiple domains:

  • Organic Synthesis : It participates in cyclization reactions, such as the formation of pyrimidine rings in agrochemicals like ethirimol. Its hydrochloride and sulfate salts are preferred for controlled reactivity in nucleophilic substitutions.
  • Biochemical Studies : The compound modulates ion channels by interacting with acetylcholine receptors, providing insights into neuromuscular signaling.
  • Structural Biology : Guanidinium ions (e.g., from this compound salts) reactivate dormant protein assemblies, aiding studies of septin oligomerization.
  • Catalysis : Alkylguanidines act as organocatalysts in ring-opening polymerizations, though this compound’s applications here remain exploratory.

Recent studies leverage its hydrogen-bonding capacity to design supramolecular architectures, underscoring its adaptability in materials science.

Properties

IUPAC Name

2-ethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3/c1-2-6-3(4)5/h2H2,1H3,(H4,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWLVUBYGUZFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19341-54-9 (hydrochloride), 3482-86-8 (sulfate[2:1])
Record name N-Ethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10198306
Record name N-Ethylguanidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-69-5
Record name N-Ethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanamide-Alkylation with Ethylamine

A direct method involves the reaction of hydrogen cyanamide (NH₂CN) with ethylamine (C₂H₅NH₂) under acidic conditions. As detailed in patent CN103664706A, aliphatic amines react with cyanamide to form alkylguanidine salts. For this compound, the protocol proceeds as follows:

  • Reaction Setup :

    • Ethylamine is combined with hydrogen cyanamide in a molar ratio of 1:1–1:1.2.

    • An acid catalyst (e.g., acetic or hydrochloric acid) is added to protonate the amine, enhancing nucleophilic attack on cyanamide.

  • Mechanism :

    NH2CN+C2H5NH2H+C2H5NHC(=NH)NH2neutralizationThis compound\text{NH}_2\text{CN} + \text{C}_2\text{H}_5\text{NH}_2 \xrightarrow{\text{H}^+} \text{C}_2\text{H}_5\text{NHC}(=\text{NH})\text{NH}_2 \xrightarrow{\text{neutralization}} \text{this compound}
  • Optimization :

    • Temperature : 50–80°C

    • Time : 4–8 hours

    • Yield : 65–75% after crystallization.

This method is scalable and avoids toxic intermediates, making it suitable for industrial production.

Phase-Transfer Catalysis (PTC)

Adapted from the synthesis of cimetidine derivatives (CA1209153B), this compound can be prepared via a two-phase system using quaternary ammonium catalysts.

  • Reagents :

    • 2-Chloroethylguanidine and 4-thiomethyl-5-methylimidazole.

    • Catalysts: Benzyltriethylammonium chloride or methyltricaprylylammonium chloride.

  • Conditions :

    • Solvent : Toluene-water (1:1 v/v)

    • Temperature : 60–80°C

    • Time : 2–4 hours

    • Yield : >85% after recrystallization.

  • Advantages :

    • High purity (>98%) without chromatography.

    • Scalable to multi-kilogram batches.

Sulfate Salt Neutralization

This compound is often isolated as its sulfate salt (CAS 3482-86-8) for stability. The salt is synthesized via neutralization:

  • Procedure :

    • This compound freebase is treated with sulfuric acid (H₂SO₄) in a 2:1 molar ratio.

    2C3H9N3+H2SO4(C3H10N3)2SO422 \, \text{C}_3\text{H}_9\text{N}_3 + \text{H}_2\text{SO}_4 \rightarrow (\text{C}_3\text{H}_{10}\text{N}_3)_2\text{SO}_4^{2-}
  • Isolation :

    • The precipitate is filtered and washed with cold ethanol.

    • Purity : 98% (via titration).

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYieldPurityScalability
Cyanamide-AlkylationNH₂CN, C₂H₅NH₂50–80°C, 4–8h65–75%95–98%High
Phase-Transfer2-Chloroethylguanidine60–80°C, PTC catalyst>85%>98%Industrial
Sulfate NeutralizationThis compound, H₂SO₄Room temperature90%98%Moderate

Industrial-Scale Considerations

Cost Efficiency

  • Cyanamide Route : Low-cost reagents but requires acid recovery systems.

  • PTC Method : Higher catalyst costs offset by reduced reaction times.

Environmental Impact

  • Waste Management : The sulfate method generates sulfate byproducts, necessitating neutralization before disposal.

  • Catalyst Recycling : PTC catalysts can be recovered via distillation, reducing environmental footprint.

Challenges and Innovations

Byproduct Formation

  • Issue : Competitive reactions may yield N,N'-diethylguanidine.

  • Mitigation : Use excess ethylamine (1.5 eq) to favor monoalkylation.

Purity Enhancement

  • Crystallization : Recrystallization from isopropanol/ether mixtures improves purity to >99%.

  • Chromatography : Reserved for pharmaceutical-grade material (e.g., USP standards) .

Chemical Reactions Analysis

Types of Reactions: N-Ethylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Ethylguanidine has several applications in scientific research:

Mechanism of Action

N-Ethylguanidine exerts its effects primarily through its interaction with biological molecules. It acts as a strong base and can form stable complexes with acids. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Alkylguanidines

Compound Name Structure Molecular Weight (g/mol) Solubility Biological Activity Key Applications
This compound HN=C(NH₂)(NHCH₂CH₃) 101.13 (free base) Water-soluble Ion channel blockade Neuroscience, chemical rescue
Methylguanidine (C1) HN=C(NH₂)(NHCH₃) 87.11 Water-soluble Less potent channel blocker Metabolic studies
n-Octylguanidine (C8) HN=C(NH₂)(NH(CH₂)₇CH₃) 185.30 Lipid-soluble External channel blocker; no internal effect Membrane biology
Aminoguanidine H₂N-C(=NH)-NH-NH₂ 74.08 Water-soluble Nitric oxide synthase inhibition Diabetes research
Arginine H₂N-C(=NH)-NH-(CH₂)₃CH(NH₂)COOH 174.20 Water-soluble Protein synthesis, NO production Biochemistry, nutrition

Key Differences and Research Findings

Alkyl Chain Length and Bioactivity

  • Ethylguanidine (C2) vs. Octylguanidine (C8) : Ethylguanidine blocks acetylcholine-induced currents in chick myoballs externally (IC₅₀ ~10 µM) but shows reduced potency when applied internally. In contrast, octylguanidine (C8) acts only externally, suggesting steric hindrance limits its penetration into ion channels .
  • Methylguanidine (C1) : Shorter alkyl chain reduces membrane interaction, resulting in weaker bioactivity compared to ethylguanidine .

Functional Group Modifications Aminoguanidine: The addition of a hydrazine group (-NH-NH₂) confers selectivity toward nitric oxide synthase, making it a therapeutic candidate for diabetic complications . Arginine: The carboxylate group in arginine enables integration into proteins, distinguishing its role in catalysis and structure from simpler alkylguanidines .

Chemical Stability and Industrial Use

  • This compound sulfate (CAS 3482-86-8) decomposes at ~245°C and is hygroscopic, requiring dry storage . Its sulfate salt is preferred in industrial synthesis due to stability under acidic conditions .
  • This compound hydrochloride (CAS 19341-54-9) is widely used in biochemical assays, leveraging its high solubility for in vitro studies .

Research Highlights

  • Ion Channel Selectivity: Ethylguanidine’s ethyl group optimizes hydrophobic interactions with the external mouth of acetylcholine receptors, while bulkier analogs (e.g., C8) cannot access internal binding sites .
  • Role in Protein Engineering: Ethylguanidine rescues temperature-sensitive E.
  • Structural Minimalism : Arginine’s side chain (this compound + carboxylate) exemplifies the evolutionary optimization of functional groups in proteins, contrasting with simpler alkylguanidines used in synthetic applications .

Biological Activity

N-Ethylguanidine (NEG) is an organic compound with the chemical formula C₃H₉N₃, recognized for its diverse biological activities, particularly in proteomics and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

This compound is a derivative of guanidine characterized by an ethyl group attached to one of its nitrogen atoms. It appears as a white crystalline solid and is soluble in water, making it suitable for various laboratory applications. The compound can exist in different forms, including its hydrochloride salt (this compound hydrochloride), which is often used in research settings.

Biological Activities

This compound exhibits several key biological activities:

  • Protease Inhibition : NEG is primarily known as a specific inhibitor of trypsin, a serine protease involved in protein digestion. Its ability to inhibit trypsin makes it valuable for proteomic studies where controlling protease activity is crucial.
  • Chaotropic Agent : As a chaotropic agent, NEG disrupts weak interactions that stabilize protein structures. This property facilitates the extraction and isolation of membrane proteins, which are typically challenging to isolate using conventional methods.
  • Potential Therapeutic Applications : Research indicates that this compound may have applications beyond proteomics. For instance, it has been studied for its interactions with nitric oxide (NO) signaling pathways, which are critical for various physiological processes including vasodilation and neurotransmission .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By binding to the active site of trypsin, NEG prevents substrate access, thereby inhibiting enzymatic activity. This interaction has been quantified in various studies that measure the IC50 values (the concentration required to inhibit 50% of enzyme activity) for NEG against trypsin .
  • Influence on Protein Structure : The chaotropic properties of NEG alter the conformation of proteins, potentially exposing hydrophobic regions that can facilitate further biochemical interactions or modifications.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Proteomics Applications : In a study examining protein extraction protocols, researchers found that the inclusion of this compound significantly improved the yield and purity of membrane proteins compared to traditional methods without chaotropic agents.
  • Nitric Oxide Pathway Exploration : In another investigation, NEG was utilized to study the release mechanisms of nitric oxide in cellular models. The results indicated that NEG could modulate NO signaling, suggesting potential roles in cardiovascular and neurobiological research .
  • Inhibition Studies Against Mycobacterium tuberculosis : A recent study explored the structural activity relationship (SAR) of this compound derivatives against Mycobacterium tuberculosis. The findings revealed promising inhibitory activities against this pathogen, indicating potential therapeutic uses in treating tuberculosis .

Data Table: Biological Activities and Applications

Activity TypeDescriptionReference
Protease InhibitionSpecific inhibitor of trypsin
Chaotropic AgentDisrupts protein structure for extraction
NO Signaling ModulationInfluences nitric oxide pathways
Antimicrobial ActivityInhibitory effects on Mycobacterium tuberculosis

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-Ethylguanidine sulfate, and how can purity be validated?

  • Methodological Answer : this compound sulfate synthesis typically involves reacting ethylamine with guanidine derivatives in acidic conditions. To ensure purity, researchers should monitor reaction pH and temperature, as decomposition occurs above ~245°C . Post-synthesis, hygroscopic properties necessitate storage in airtight containers with desiccants to prevent moisture absorption . Purity validation requires elemental analysis, mass spectrometry, and comparison with reference spectra from databases like NIST Chemistry WebBook .

Q. How should researchers handle solubility and stability challenges during experiments with this compound sulfate?

  • Methodological Answer : this compound sulfate is water-soluble but hygroscopic, requiring careful handling in controlled humidity environments. Stability can be maintained by avoiding strong oxidizers and storing at 2–8°C in dark conditions . For aqueous solutions, pH stability tests (e.g., via titration or spectrophotometry) are recommended to assess degradation under varying conditions .

Q. What safety protocols are critical when working with this compound derivatives?

  • Methodological Answer : Safety data sheets (SDS) for this compound sulfate emphasize using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritation risks. Waste disposal must comply with institutional guidelines for sulfates and guanidine compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound derivatives?

  • Methodological Answer : Discrepancies in properties like melting points or solubility may arise from impurities or measurement techniques. To address this:

Replicate experiments using standardized protocols (e.g., IUPAC guidelines).

Cross-validate results with multiple analytical methods (e.g., differential scanning calorimetry for decomposition points , HPLC for purity ).

Compare data with peer-reviewed literature and databases (e.g., PubChem, Reaxys) while noting experimental conditions .

Q. What advanced computational models are suitable for predicting this compound reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model electrophilic behavior and hydrogen-bonding interactions, leveraging software like Gaussian or ORCA. Retrosynthetic tools (e.g., Reaxys, Pistachio) can propose synthetic routes by analogy to guanidine derivatives like N-phenylguanidine . Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. How should researchers design experiments to investigate this compound’s role as a catalyst in multicomponent reactions?

  • Methodological Answer :

  • Experimental Design : Use a fractional factorial design to test variables (e.g., molar ratios, solvents, temperatures).
  • Data Collection : Monitor reaction progress via in-situ NMR or IR spectroscopy.
  • Analysis : Apply statistical tools (e.g., ANOVA) to identify significant variables and optimize conditions. Compare turnover frequencies with literature benchmarks for guanidine-based catalysts .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

  • Methodological Answer :

Standardize raw material sources (e.g., CAS 3482-86-8 for the sulfate salt ).

Implement Quality-by-Design (QbD) principles, defining critical process parameters (CPPs) like stirring rate and cooling gradients.

Use Design of Experiments (DoE) to identify robustness ranges .

Data Presentation & Analysis Guidelines

  • Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (normalized rates, statistical summaries) in the main text .

  • Graphs : Use error bars for replicated measurements and label axes with SI units. For example:

    Temperature (°C)Yield (%) ± SD
    2578 ± 2.1
    5065 ± 3.4

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Ethylguanidine
Reactant of Route 2
Reactant of Route 2
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